![molecular formula C18H18N2O4S B2685768 {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone CAS No. 303988-13-8](/img/structure/B2685768.png)
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone is an organic compound with the molecular formula C18H18N2O4S This compound features a complex structure that includes a morpholino group, a nitrophenyl group, and a sulfanyl group attached to a methylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone typically involves multiple steps:
-
Formation of the Sulfanyl Group: : The initial step involves the introduction of the sulfanyl group to the 4-methylphenyl ring. This can be achieved through a nucleophilic substitution reaction where a thiol group reacts with a halogenated methylphenyl compound.
-
Nitration: : The next step is the nitration of the phenyl ring. This is usually done using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the sulfanyl group.
-
Morpholino Group Introduction: : The final step involves the introduction of the morpholino group. This can be done through a condensation reaction where morpholine reacts with an appropriate carbonyl compound, such as an acyl chloride or an ester, to form the final methanone structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfanylation steps, and the employment of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
-
Oxidation: : The sulfanyl group in {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
-
Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group. Reagents such as halogens, sulfonic acids, and alkylating agents can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Halogens (e.g., bromine), sulfonic acids, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, sulfonated, or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and nitro groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
作用机制
The mechanism of action of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfanyl and nitro groups, leading to inhibition or activation of biochemical pathways. The morpholino group can enhance its solubility and facilitate its transport across cell membranes.
相似化合物的比较
Similar Compounds
{4-[(4-Methylphenyl)sulfonyl]-3-nitrophenyl}(morpholino)methanone: Similar structure but with a sulfonyl group instead of a sulfanyl group.
{4-[(4-Methylphenyl)sulfanyl]-3-aminophenyl}(morpholino)methanone: Similar structure but with an amino group instead of a nitro group.
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone: Similar structure but with a piperidino group instead of a morpholino group.
Uniqueness
The uniqueness of {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfanyl and nitro groups allows for diverse chemical transformations, while the morpholino group enhances its solubility and bioavailability.
This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-2-5-15(6-3-13)25-17-7-4-14(12-16(17)20(22)23)18(21)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJNZQLQOFTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2685686.png)
![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2685687.png)
![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)
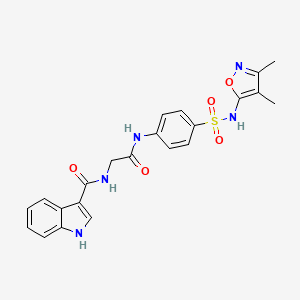
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2685691.png)
![1'-butyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2685693.png)
![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)
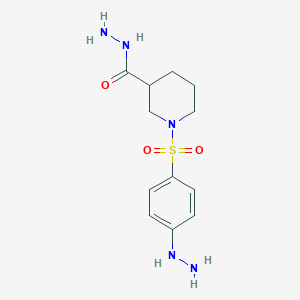
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/new.no-structure.jpg)
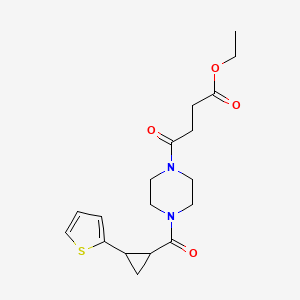
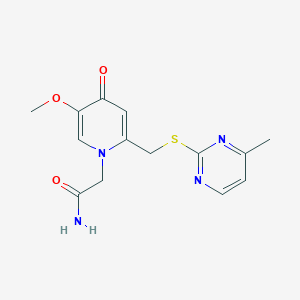
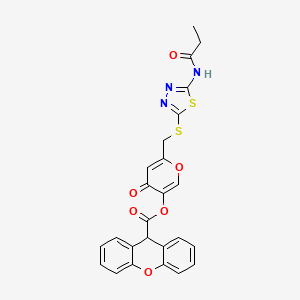
![methyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2685706.png)
![7-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2685708.png)
